![molecular formula C11H15BrO2 B1466372 1-Bromo-3-(3-ethoxypropoxy)benzene CAS No. 1494753-69-3](/img/structure/B1466372.png)
1-Bromo-3-(3-ethoxypropoxy)benzene
Overview
Description
Scientific Research Applications
Ethoxybromination of Enamides
The ethoxybromination of enamides, facilitated by (diacetoxyiodo)benzene and bromide salts in ethanol, showcases a method to yield α-bromo hemiaminals. These intermediates are foundational for a variety of transformations, suggesting a similar potential application for 1-Bromo-3-(3-ethoxypropoxy)benzene in synthesizing versatile α-bromo compounds (Nocquet‐Thibault et al., 2013).
Synthesis of Isoindoles
A two-step synthesis approach utilizing bromo- and alkoxy-substituted benzenes has been developed to create 1-substituted 3-alkoxy-1H-isoindoles. This method involves a Br/Li exchange reaction followed by acid-catalyzed cyclization, pointing to the synthetic versatility of bromoalkoxy benzenes in constructing heterocyclic compounds (Kuroda & Kobayashi, 2015).
Electrosynthesis of Tetrahydrofuran Derivatives
The electrosynthesis of tetrahydrofuran derivatives from bromoethers highlights an innovative application of brominated compounds in synthesizing cyclic ethers. This method involves controlled-potential reduction catalyzed by nickel(I) complexes, demonstrating the potential for electrochemical pathways in organic synthesis (Esteves et al., 2007).
Synthesis of Bromophenols
Bromophenols, synthesized from bromo- and alkoxy-substituted benzenes, have shown moderate inhibitory activities against PTP1B, a protein tyrosine phosphatase. This underscores the role of such compounds in synthesizing biologically active molecules with potential therapeutic applications (Guo et al., 2011).
Halogenation and Cross-Coupling Reactions
The utility of brominated benzenes in halogenation and cross-coupling reactions is well-documented, offering pathways to diversify molecular structures. Such reactions are crucial for constructing complex organic frameworks, indicating a broad application scope for 1-Bromo-3-(3-ethoxypropoxy)benzene in synthetic chemistry (Fink et al., 1997).
properties
IUPAC Name |
1-bromo-3-(3-ethoxypropoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-2-13-7-4-8-14-11-6-3-5-10(12)9-11/h3,5-6,9H,2,4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRRNCDPGDQMOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCOC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(3-ethoxypropoxy)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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